molecular formula C16H19N7O B2599231 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2189434-58-8

6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2599231
CAS No.: 2189434-58-8
M. Wt: 325.376
InChI Key: NMQCWDMQJJJDHH-UHFFFAOYSA-N
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Description

6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound featuring a triazolopyridazine core linked to a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions:

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where the triazolopyridazine core reacts with piperidine derivatives.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of catalysts and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for cost, yield, and environmental impact. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially altering its electronic properties and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and microbial infections.

    Industry: Potential use in the development of new materials with specific electronic or structural properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to antitumor effects. The triazolopyridazine core is crucial for binding to the active site of these enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
  • 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Uniqueness

Compared to similar compounds, 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one features a unique combination of the triazolopyridazine core with a piperidine moiety, which may enhance its biological activity and specificity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

6-methyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-12-2-5-16(24)22(19-12)10-13-6-8-21(9-7-13)15-4-3-14-18-17-11-23(14)20-15/h2-5,11,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQCWDMQJJJDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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